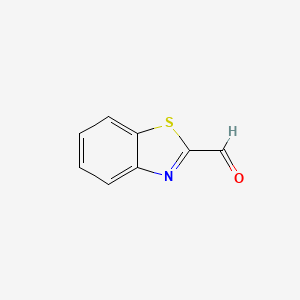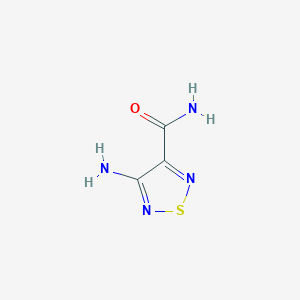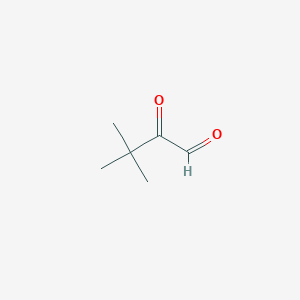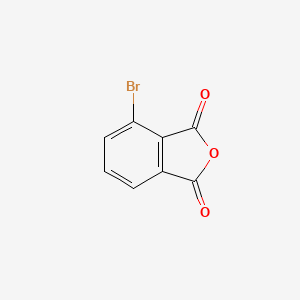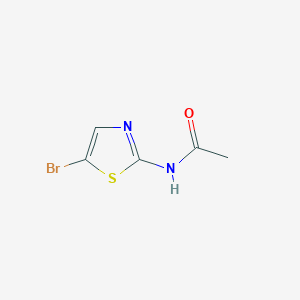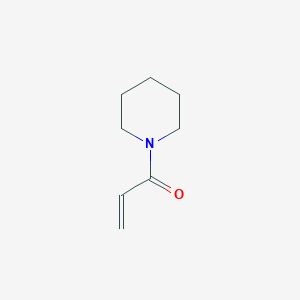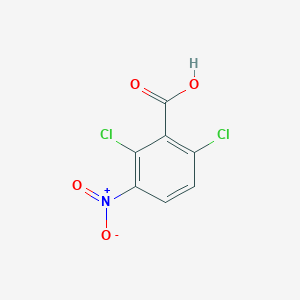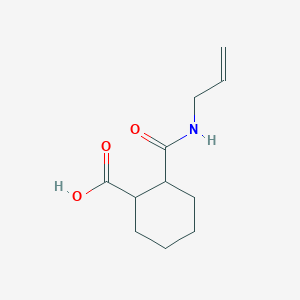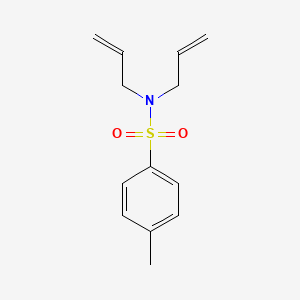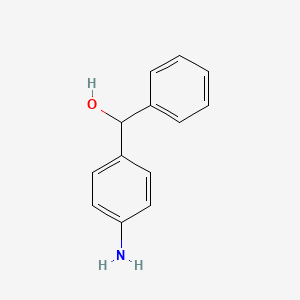
(4-氨基苯基)(苯基)甲醇
描述
Synthesis Analysis
The synthesis of related compounds often involves intricate processes such as the double reduction of cyclic sulfonamides, as seen in the creation of similar phenylpyrrolidinyl methanols. These methods typically employ reductions and intramolecular Heck reactions, showcasing the complexity and efficiency of modern synthetic routes (Evans, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to (4-Aminophenyl)(phenyl)methanol, such as various methanone derivatives, is often elucidated using techniques like X-ray diffraction. These studies reveal aspects like conformational disorder and the nonplanarity of certain molecular rings, which are crucial for understanding the chemical behavior and reactivity of these compounds (Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving (4-Aminophenyl)(phenyl)methanol derivatives can lead to the formation of complex structures such as benzopyrroloxazines, with the reaction pathways often being influenced by the reactivity of functional groups like amino and hydroxyl (Amalʼchieva et al., 2022). The structural and electronic properties of these compounds can significantly impact their reactivity and interactions with other molecules.
Physical Properties Analysis
The physical properties, including solvatochromism and solvatochromic switches, of related compounds indicate their potential applications in materials science and molecular probes. The interaction with solvents and the resultant color changes underscore the sensitivity of these compounds to their environment, which can be leveraged in sensor technologies and solvation studies (Nandi et al., 2012).
Chemical Properties Analysis
The chemical properties of (4-Aminophenyl)(phenyl)methanol and its derivatives, such as their behavior in nucleophilic substitution reactions and interaction with ions like methoxide, are essential for understanding their potential in synthetic applications and molecular recognition processes. These interactions are often explored through computational studies and quantum-chemical calculations, providing insights into the molecules' reactivity patterns and stability under various conditions (Morley & Naji, 1997).
科学研究应用
有机合成中的应用
(4-氨基苯基)(苯基)甲醇已被用于各种有机合成过程中。例如,其衍生物被用于β-(2-氨基苯基)-α,β-炔酮的顺序烷基化和杂环化,导致功能化的4-烷基喹啉的产生。这一过程由电生成的碳负离子促进,显示出中等到高收率,突显了其在合成喹啉衍生物方面的效率(Arcadi et al., 2007)。
在脂质动力学中的作用
甲醇,作为(4-氨基苯基)(苯基)甲醇的常见溶剂,显著影响生物和合成膜中的脂质动力学。利用小角中子散射的研究表明,甲醇影响膜中脂质的转移和翻转动力学,可能对理解膜结构-功能关系具有潜在意义(Nguyen et al., 2019)。
新型保护基的开发
三(4-偶氮苯基)甲醇化合物,是(4-氨基苯基)(苯基)甲醇的衍生物,已被确定为一种新型多功能硫醇保护基。这种化合物在肽酰类合成中很有用,并且可以在温和条件下被裂解,为材料化学应用提供了新途径(Qiu et al., 2023)。
催化和反应增强
(4-氨基苯基)(苯基)甲醇衍生物已被用于钯催化的C-H卤代反应。这些反应具有较高的产率、更好的选择性和实用性,相比传统方法具有优势。这突显了这类化合物在增强催化反应和增加化学多样性方面的作用(Sun et al., 2014)。
荧光逻辑门中的应用
源自(4-氨基苯基)(苯基)甲醇的化合物已被用于创建荧光逻辑门。这些化合物根据溶剂极性、pH值、金属离子和其他因素表现出荧光性质的变化。这些特性使它们适用于探测细胞膜和蛋白质界面(Gauci & Magri, 2022)。
抗炎活性
一系列与(4-氨基苯基)(苯基)甲醇结构相关的4-氨基苯酮表现出强效的抗炎活性。这些化合物抑制了促炎细胞因子的释放,并被发现是p38 MAP激酶的选择性抑制剂,表明它们在抗炎药物开发中具有潜力(Ottosen et al., 2003)。
安全和危害
“(4-Aminophenyl)(phenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, and germ cell mutagenicity . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
未来方向
The future directions for “(4-Aminophenyl)(phenyl)methanol” could involve its use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . It could also be used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
属性
IUPAC Name |
(4-aminophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALGQXFSSDNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287355 | |
| Record name | (4-aminophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(phenyl)methanol | |
CAS RN |
25782-57-4 | |
| Record name | NSC50521 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50521 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-aminophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)
![[4-(Acetyloxy)phenyl]acetic acid](/img/structure/B1267631.png)
